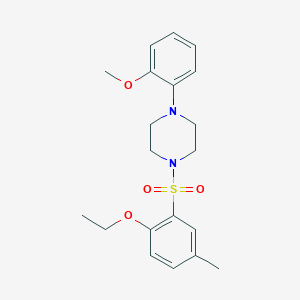

1-((2-Ethoxy-5-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine

Description

1-((2-Ethoxy-5-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic arylpiperazine derivative characterized by a sulfonyl group at the 2-ethoxy-5-methylphenyl position and a 2-methoxyphenyl substituent on the piperazine ring. These compounds are often designed to modulate central nervous system (CNS) pathways, with applications in neuropsychiatric disorders, pain management, and antimicrobial therapy .

Properties

IUPAC Name |

1-(2-ethoxy-5-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-4-26-19-10-9-16(2)15-20(19)27(23,24)22-13-11-21(12-14-22)17-7-5-6-8-18(17)25-3/h5-10,15H,4,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLGMHIFVOCWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Ethoxy-5-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine core, followed by the introduction of the sulfonyl group through sulfonation reactions. The ethoxy and methoxy groups are then introduced via etherification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for precise control of reaction parameters is crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-((2-Ethoxy-5-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

1-((2-Ethoxy-5-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-Ethoxy-5-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to enhance binding affinity, while the piperazine ring can interact with various biological targets. The ethoxy and methoxy groups may contribute to the compound’s solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Affinity

Arylpiperazine derivatives exhibit diverse pharmacological profiles depending on substituents. Key structural variations include:

- Sulfonyl Group Modifications: The sulfonyl moiety influences lipophilicity and receptor selectivity. For example: NAN-190 [1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine]: Features a phthalimido-butyl chain, conferring high 5-HT1A affinity (Ki = 0.6 nM) and partial agonist/antagonist activity .

- Aliphatic Linker Length : highlights that benzotriazole derivatives with 4–5 methylene bridges between the piperazine and aryl groups exhibit enhanced selectivity for 5-HT1A and D3 receptors .

Table 1: Receptor Affinity of Key Analogs

Functional and Pharmacological Effects

5-HT1A Receptor Modulation :

- NAN-190 : Blocks 8-OH-DPAT-induced hypothermia and forepaw treading in rodents but exhibits partial agonist effects at presynaptic autoreceptors, complicating its functional profile .

- MM77 [1-(2-methoxyphenyl)-4-(4-succinimido)butylpiperazine]: Acts as a neutral antagonist at postsynaptic 5-HT1A receptors, effectively inhibiting bladder contractions in rats .

Antimicrobial Activity :

Key Research Findings

Selectivity vs. Cross-Reactivity :

- In Vivo Efficacy: Neutral 5-HT1A antagonists (e.g., MM77) increase bladder capacity in rats, while partial agonists lack efficacy . NAN-190 potentiates sumatriptan-induced antinociception via central cholinergic activation, suggesting CNS penetration .

Biological Activity

1-((2-Ethoxy-5-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This compound is structurally related to other piperazine derivatives that have been studied for their interactions with serotonergic and dopaminergic systems, which are crucial in the treatment of various psychiatric disorders.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C18H24N2O3S

- CAS Number : 957498-30-5

This compound is believed to interact primarily with serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. These interactions are crucial for its antidepressant-like effects, as evidenced by various preclinical studies.

Antidepressant-Like Activity

Research has demonstrated that derivatives of piperazine, including this compound, exhibit significant antidepressant-like activity. A study evaluating several piperazine derivatives found that they showed high affinity for serotonergic receptors, which is associated with their antidepressant effects. The most promising results were observed in animal models using the tail suspension test, where a dose of 2.5 mg/kg body weight resulted in significant reductions in immobility time compared to controls .

Neurotoxicity and Sedative Effects

While exhibiting beneficial effects, it is essential to consider the compound's safety profile. Neurotoxicity was observed at higher doses, with a threshold dose (TD50) established at 53.2 mg/kg in rotarod tests, indicating potential risks associated with overdose . Additionally, sedative effects were noted at an effective dose (ED50) of 17.5 mg/kg during locomotor activity tests .

Study on Piperazine Derivatives

A comprehensive study synthesized various piperazine derivatives and evaluated their biological activities. The findings indicated that these compounds could effectively modulate serotonergic pathways, highlighting their potential as antidepressants. The most effective derivative exhibited Ki values of less than 1 nM for the 5-HT1A receptor, showcasing its potency .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of selected piperazine derivatives:

| Compound Name | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | Antidepressant Effect (Tail Suspension Test) | Neurotoxicity (TD50 mg/kg) |

|---|---|---|---|---|

| Compound A | <1 | 34 | Significant reduction in immobility | 53.2 |

| Compound B | 10 | 60 | Moderate effect | >100 |

| Compound C | 20 | 50 | Minimal effect | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.